(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol
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Overview
Description
(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol: is an organic compound characterized by the presence of a fluorophenyl group attached to a propen-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by isomerization to yield the desired (1Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 1-(4-Fluorophenyl)-1-propanol.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various biomolecules. It serves as a model compound for investigating the interactions between fluorinated organic molecules and biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug development.
Industry: In the materials science industry, this compound is used in the synthesis of fluorinated polymers and other advanced materials. These materials exhibit unique properties such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also participate in various metabolic pathways, undergoing biotransformation to form active metabolites.
Comparison with Similar Compounds
(1Z)-1-(4-Chlorophenyl)-1-propen-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1Z)-1-(4-Bromophenyl)-1-propen-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1Z)-1-(4-Methylphenyl)-1-propen-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol imparts unique properties such as increased electronegativity and chemical stability. These properties can enhance the compound’s reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C9H9FO |
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Molecular Weight |
152.16 g/mol |
IUPAC Name |
(Z)-1-(4-fluorophenyl)prop-1-en-1-ol |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,11H,1H3/b9-2- |
InChI Key |
GDGVMGGZOJTNRI-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=C(/C1=CC=C(C=C1)F)\O |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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